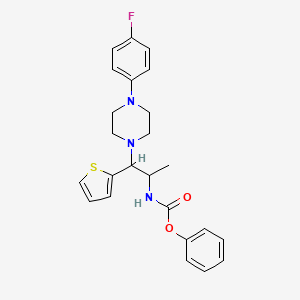
Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C24H26FN3O2S and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate, also known as a complex organic compound, has garnered interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a piperazine ring with a fluorophenyl substitution and a thiophene group. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Piperazine Ring : Cyclization reactions starting from suitable precursors.
- Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
- Attachment of the Thiophene Group : Often through amide bond formation using coupling reagents like EDCI or DCC.
The biological activity of this compound likely involves interaction with specific molecular targets, particularly neurotransmitter receptors and enzymes. The presence of the fluorine atom in the structure may enhance binding affinity and metabolic stability, influencing its pharmacological profile.
Pharmacological Properties
Research indicates that derivatives containing the piperazine moiety exhibit various pharmacological effects, including:
- Antidepressant Activity : Compounds with similar structures have shown efficacy in modulating serotonin and dopamine pathways.
- Anti-tuberculosis Activity : Some studies suggest that modifications to the piperazine structure can enhance activity against Mycobacterium tuberculosis, indicating potential for developing new anti-TB agents .
Case Studies and Research Findings
- Tyrosinase Inhibition : A study evaluated compounds based on the 4-fluorobenzylpiperazine fragment for their ability to inhibit tyrosinase, an enzyme involved in melanin production. One derivative demonstrated significant antimelanogenic effects without cytotoxicity in B16F10 cells .
- Antimicrobial Activity : The compound's structural analogs have been tested for antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth .
- Neuropharmacological Studies : Investigations into the effects on neurotransmitter systems have revealed that certain derivatives can act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating mood disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-Fluorophenyl)piperazin-1-yl | Structure | Antidepressant, Antimicrobial |
| 4-(Chlorophenyl)piperazin-1-yl | Structure | Antituberculosis |
| 4-Methylphenylpiperazin-1-yl | Structure | Neuroprotective |
Eigenschaften
IUPAC Name |
phenyl N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c1-18(26-24(29)30-21-6-3-2-4-7-21)23(22-8-5-17-31-22)28-15-13-27(14-16-28)20-11-9-19(25)10-12-20/h2-12,17-18,23H,13-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQKSNZSRCZIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














